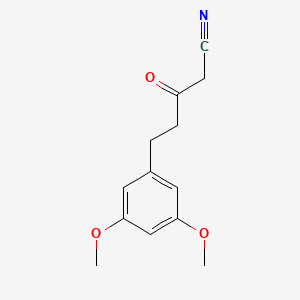

5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile

Description

Significance of Nitrile-Containing Compounds in Organic Chemistry

Nitrile-containing compounds occupy a pivotal role in modern organic chemistry due to their versatile reactivity and structural diversity. The cyano group (−C≡N) serves as a critical functional group in pharmaceuticals, agrochemicals, and materials science. Over 30 nitrile-containing drugs, such as the antidiabetic agent saxagliptin and the anticancer drug anastrozole, have received FDA approval, underscoring their pharmacological importance. Nitriles participate in key reactions, including nucleophilic additions, cycloadditions, and C–H functionalizations, enabling the synthesis of complex heterocycles and carbocycles. Their linear geometry and electron-withdrawing properties enhance binding affinity in drug-target interactions while improving metabolic stability.

Classification and Nomenclature of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile

This compound (C₁₃H₁₅NO₃) is classified as an aliphatic nitrile with a ketone functional group and aromatic methoxy substituents. Its IUPAC name derives from the pentanenitrile backbone, where:

- 3-Oxo indicates a ketone at position 3.

- 5-(3,5-Dimethoxyphenyl) denotes a phenyl ring substituted with methoxy groups at positions 3 and 5, attached to carbon 5 of the pentanenitrile chain.

| Structural Feature | Position | Substituent |

|---|---|---|

| Nitrile group (−C≡N) | Terminal | None |

| Ketone group (=O) | Carbon 3 | None |

| Aromatic ring | Carbon 5 | 3,5-Dimethoxyphenyl |

This nomenclature aligns with IUPAC rules, prioritizing the longest carbon chain containing the nitrile group.

Historical Context and Development of Research

The study of nitriles began with Carl Wilhelm Scheele’s 1782 isolation of hydrogen cyanide. By the mid-20th century, advancements in cyanide chemistry facilitated the synthesis of complex nitriles like this compound. Its development emerged from efforts to optimize intermediates for pharmaceutical synthesis. For example, Bu et al. (2020) utilized this compound as a precursor in the convergent synthesis of AZD 4547, a fibroblast growth factor receptor inhibitor. Modern catalytic methods, such as transition metal-mediated cyanation, have streamlined its production, enabling applications in drug discovery.

Scope and Objectives of Current Research

Current research focuses on three objectives:

- Synthetic Optimization : Developing efficient routes using nucleophilic substitution or catalytic cyanation.

- Reactivity Profiling : Exploring ketone-nitrile interplay in cyclization and condensation reactions.

- Pharmaceutical Applications : Serving as a building block for kinase inhibitors and anticancer agents.

Studies prioritize enhancing yield and selectivity while minimizing by-products, as exemplified by sodium hydride-mediated condensations achieving >70% purity.

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-12-7-10(8-13(9-12)17-2)3-4-11(15)5-6-14/h7-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKKZOWRRVLKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728632 | |

| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-54-4 | |

| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by a subsequent cyclization step to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or methoxy-substituted benzoquinones.

Reduction: Production of primary amines or secondary alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile exhibit anti-inflammatory effects. A patent describes novel compounds derived from this structure that can modulate inflammatory pathways, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

2. Anticancer Research

The compound has been investigated for its potential as an anticancer agent. It is part of a series of compounds that target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The selective inhibition of FGFRs may offer a therapeutic strategy for treating solid tumors such as breast cancer and urothelial carcinoma .

3. Drug Delivery Systems

In vitro studies have explored the use of this compound in drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. Its chemical structure allows it to act as a carrier for other therapeutic agents, potentially improving their efficacy .

Table 1: Summary of Research Findings on this compound

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of similar compounds, researchers found that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism by which these compounds could alleviate symptoms associated with chronic inflammation.

Case Study 2: Anticancer Efficacy

A preclinical trial evaluated the efficacy of FGFR inhibitors derived from the compound structure in various cancer cell lines. Results indicated that these inhibitors effectively reduced cell proliferation and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s nitrile and ketone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight structural analogs, their synthesis, properties, and applications.

Key Comparisons :

Substituent Effects on Reactivity and Applications: The 3,5-dimethoxyphenyl group in the target compound enhances electron-donating effects, stabilizing intermediates during FGFR inhibitor synthesis. In contrast, bromo-substituted benzofuran (13) serves as a halogenated intermediate for natural product synthesis, where bromine facilitates cross-coupling reactions . Fluoro-methoxy acetonitrile analogs (e.g., (3-Fluoro-5-methoxyphenyl)acetonitrile) exhibit higher toxicity (Class III hazard) due to fluorine’s electronegativity and metabolic stability, contrasting with the target compound’s role as a non-toxic synthetic intermediate .

Heterocyclic vs. Linear Backbones :

- Oxadiazole derivatives (e.g., 2-(3,5-Dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole) feature a rigid heterocyclic core, improving binding affinity in biological systems compared to the flexible pentanenitrile backbone of the target compound .

- Triazole-thioether analogs (e.g., 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) demonstrate lower predicted acute toxicity (LD₅₀ > 2000 mg/kg) due to hydrolyzable ester groups, unlike the stable nitrile group in this compound .

Synthetic Yields and Conditions :

- The target compound is synthesized in high yields (72–81%) via DMSO-H₂O thermolysis or sodium hydride-mediated reactions, reflecting optimized conditions for nitrile stability .

- Benzofuran derivatives (13) achieve 89% yield under Bi(OTf)₃ catalysis, highlighting the efficiency of Lewis acids in cyclization reactions .

Critical Discussion of Structural and Functional Divergence

- Electronic Effects : Methoxy groups in 3,5-positions enhance resonance stabilization in the target compound, whereas fluorine in analogs increases lipophilicity and metabolic resistance .

- Biological Relevance : The target compound’s nitrile group is pivotal for downstream cyclization (e.g., pyrazole formation in AZD 4547 synthesis), whereas oxadiazoles and triazoles are preferred in drug design for their hydrogen-bonding capabilities .

- Toxicity Profile : While the target compound lacks explicit toxicity data, fluorinated analogs and triazole derivatives exhibit divergent safety profiles, underscoring the need for substituent-specific risk assessments .

Biological Activity

5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pentanenitrile backbone with a ketone functional group and two methoxy substituents on the phenyl ring, this compound may exhibit diverse interactions with biological targets, warranting further investigation into its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C13H15N1O3

- Molecular Weight : Approximately 233.26 g/mol

- Functional Groups :

- Ketone (C=O)

- Nitrile (C≡N)

- Dimethoxyphenyl (aromatic ring with two methoxy groups)

The presence of these functional groups suggests significant potential for various chemical interactions, which may translate into biological activity.

Antimicrobial Activity

Preliminary investigations suggest that compounds similar to this compound possess antimicrobial properties. For example, the compound's structural analogs have shown efficacy against various microbial strains. Although specific data on this compound's antimicrobial effects are sparse, the general trend indicates potential activity worth exploring further.

Cytotoxicity Studies

Cytotoxic evaluations of related compounds indicate that structural modifications can significantly influence their effectiveness against cancer cell lines. For instance, studies involving similar compounds have demonstrated selective toxicity towards leukemia and other cancers . While direct cytotoxicity data for this compound is not available, its structural characteristics suggest it may exhibit comparable effects.

Case Studies and Research Findings

- In Vitro Assays : Research has shown that compounds with similar structures can interact with cellular pathways involved in cancer proliferation. For instance, derivatives of related compounds have been evaluated for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction .

- Mechanism of Action : Although specific mechanisms for this compound remain unexplored, the presence of the ketone and nitrile groups may facilitate interactions with key biological targets such as enzymes or receptors involved in metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(2,5-Dimethoxyphenyl)-3-oxopentanenitrile | C13H15N1O3 | Potential antimicrobial activity |

| 4-(3-Methoxyphenyl)-2-oxobutanoic acid | C11H13O3 | Cytotoxic against various cancer cell lines |

| 2-(2,3-Dimethoxyphenyl)-5-ethoxy-3-oxopentanenitrile | C15H19N1O4 | Exhibits varying degrees of cytotoxicity |

This comparative analysis highlights how subtle changes in chemical structure can lead to significant differences in biological activity.

Q & A

Basic Question: What are the established synthetic routes for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, and how are key intermediates validated?

Answer:

The compound is synthesized via a multi-step route starting from 3,5-dimethoxybenzaldehyde. Key steps include:

- Aldol condensation with ethyl acetoacetate to form a β-ketoester intermediate.

- Hydrogenation to reduce double bonds, followed by ester hydrolysis to yield 3-(3,5-dimethoxyphenyl)propionic acid.

- Reaction with acetonitrile under basic conditions (e.g., sodium hydride) to introduce the nitrile and ketone groups .

Validation of intermediates involves 1H/13C NMR for structural confirmation and HPLC to assess purity (>95%). For example, the β-ketoester intermediate is verified by characteristic carbonyl signals at δ 170–175 ppm in 13C NMR .

Advanced Question: How can reaction conditions be optimized to improve the yield of this compound during the acetonitrile coupling step?

Answer:

Optimization focuses on:

- Catalyst selection : Sodium hydride (NaH) is critical for deprotonation; alternatives like LDA may reduce side reactions.

- Temperature control : Maintaining 0–5°C minimizes ketone-enolate side products.

- Solvent polarity : THF or DMF enhances solubility of the aromatic precursor.

Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields improve from 42% to ~60% by quenching the reaction with ice-cold ammonium chloride to stabilize the nitrile group .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 261.1102 (calculated for C₁₃H₁₅NO₃) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Answer:

Contradictions (e.g., unexpected splitting in NMR) arise from:

- Conformational isomerism : Use variable-temperature NMR to observe dynamic equilibria.

- Overlapping signals : Apply 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously.

For example, in analogs with methoxy groups, NOESY can confirm spatial proximity between aromatic protons and methoxy substituents .

Advanced Question: What crystallographic strategies are used to determine the solid-state structure of derivatives containing the 3,5-dimethoxyphenyl moiety?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves packing motifs.

- Refinement software : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding. For example, dihedral angles between the benzothiophene and dimethoxyphenyl rings in related tetrazole analogs are ~24°, indicating steric flexibility .

- Hydrogen bonding networks : In methanol solvates, O–H···N interactions stabilize the crystal lattice .

Advanced Question: How can the reactivity of the nitrile and ketone groups in this compound be leveraged for functional group transformations?

Answer:

- Nitrile group : React with hydrazine to form pyrazole derivatives (e.g., cyclization yields 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine) .

- Ketone group : Perform Wittig reactions to introduce alkenes or reduce to alcohols with NaBH₄.

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to append aryl groups to the aromatic ring .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Nitriles release cyanide under metabolic conditions; use fume hoods and nitrile gloves .

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis.

- Spill management : Neutralize with alkaline KMnO₄ solution to oxidize cyanide .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on the compound’s electron-rich aromatic system.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic sites (e.g., ketone oxygen) .

Advanced Question: What mechanistic insights explain the role of sodium hydride in the synthesis of this compound?

Answer:

NaH acts as a strong base , deprotonating the α-hydrogen of acetonitrile to form a reactive nitrile anion. This intermediate undergoes nucleophilic attack on the carbonyl carbon of the ester precursor, followed by elimination to form the ketone. Competing pathways (e.g., over-reduction) are suppressed by controlled stoichiometry (1.2 eq. NaH) .

Basic Question: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate and brine.

- Flash chromatography : Use silica gel with a 3:1 hexane/ethyl acetate eluent.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.